H-Arg-ala-NH2 2 hcl
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Overview
Description
The compound H-Arg-ala-NH2 2 hcl is a dipeptide derivative consisting of arginine and alanine residues, with an amide group at the C-terminus and two hydrochloride molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-ala-NH2 2 hcl typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of arginine and alanine to prevent unwanted side reactions. The protected arginine is then coupled with the protected alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). After the coupling reaction, the protecting groups are removed, and the resulting dipeptide is treated with hydrochloric acid to obtain the final product, This compound .
Industrial Production Methods
In an industrial setting, the production of This compound follows a similar synthetic route but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
H-Arg-ala-NH2 2 hcl: can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form nitric oxide and other nitrogen-containing compounds.
Reduction: The compound can be reduced to form simpler peptides or amino acids.
Substitution: The amide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert atmosphere.
Substitution: Nucleophilic reagents such as amines or thiols in the presence of a catalyst.
Major Products Formed
Oxidation: Nitric oxide, citrulline, and other nitrogen oxides.
Reduction: Simpler peptides or free amino acids.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
H-Arg-ala-NH2 2 hcl: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a model compound for studying peptide reactions.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized peptides for various industrial applications.
Mechanism of Action
The mechanism of action of H-Arg-ala-NH2 2 hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The arginine residue can interact with nitric oxide synthase to produce nitric oxide, a key signaling molecule in various physiological processes. Additionally, the compound can bind to peptide receptors, modulating their activity and influencing cellular responses .
Comparison with Similar Compounds
H-Arg-ala-NH2 2 hcl: can be compared with other similar dipeptide derivatives, such as:
H-Gly-ala-NH2 2 hcl: Similar structure but with glycine instead of arginine, leading to different biological activities.
H-Arg-gly-NH2 2 hcl: Contains glycine instead of alanine, affecting its interaction with molecular targets.
H-Arg-ala-OH 2 hcl: Lacks the amide group, resulting in different chemical properties and reactivity.
The uniqueness of This compound lies in its specific combination of arginine and alanine residues, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-amino-N-(1-amino-1-oxopropan-2-yl)-5-(diaminomethylideneamino)pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N6O2/c1-5(7(11)16)15-8(17)6(10)3-2-4-14-9(12)13/h5-6H,2-4,10H2,1H3,(H2,11,16)(H,15,17)(H4,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEJBCGUUQUEQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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